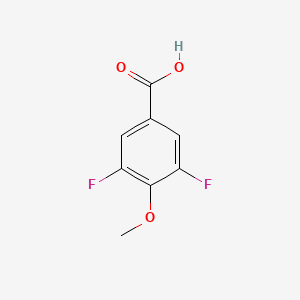

3,5-Difluoro-4-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWQTTYAQQPSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371746 | |

| Record name | 3,5-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319-60-8 | |

| Record name | 3,5-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,5-Difluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Difluoro-4-methoxybenzoic acid, a key intermediate in various synthetic applications. The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Properties

This compound is a white to yellow crystalline solid. Its structural and physical data are summarized below, providing a foundational understanding of its chemical identity and behavior.

| Property | Value |

| CAS Number | 319-60-8 |

| Molecular Formula | C₈H₆F₂O₃ |

| Molecular Weight | 188.13 g/mol |

| Melting Point | 164-166 °C |

| Boiling Point | 286 °C |

| Density | 1.399 g/cm³ |

| Flash Point | 127 °C |

| pKa (Predicted) | 3.79 ± 0.10 |

| Appearance | Crystalline Powder |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are adapted from standard laboratory procedures for organic compounds.

Melting Point Determination

The melting point is a critical indicator of purity for crystalline solids.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement:

-

Initial (Rapid) Determination: A preliminary rapid heating is performed to estimate the approximate melting range.

-

Precise Determination: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the estimated melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[1][2]

Boiling Point Determination

Due to the high boiling point of this compound, distillation methods are appropriate.

Apparatus:

-

Simple distillation apparatus (round-bottom flask, condenser, receiving flask)

-

Heating mantle

-

Thermometer

-

Boiling chips

Procedure:

-

Apparatus Setup: A simple distillation apparatus is assembled. A small quantity of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Temperature Reading: The thermometer bulb is positioned so that its top is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Recording: The temperature is recorded when it stabilizes during a steady distillation rate. This stable temperature is the boiling point of the substance.[3]

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for understanding the compound's polarity and for planning reactions and purifications.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes

Procedure:

-

Sample Preparation: A small, measured amount (e.g., 25 mg) of this compound is placed into a series of test tubes.

-

Solvent Addition: A measured volume (e.g., 0.75 mL) of a selected solvent (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl) is added to each test tube.

-

Observation: The mixture is vigorously agitated. The compound is classified as soluble if it dissolves completely.

-

Acid-Base Characterization:

-

Solubility in 5% NaOH and 5% NaHCO₃ indicates an acidic nature. Carboxylic acids are typically soluble in both, while weaker acids may only dissolve in the stronger base (NaOH).[4]

-

Insolubility in water but solubility in aqueous base is characteristic of organic acids.

-

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Apparatus:

-

FTIR spectrometer

-

Agate mortar and pestle

-

KBr pellet press or ATR accessory

Procedure (KBr Pellet Method):

-

Sample Preparation: Approximately 1-2 mg of the compound is finely ground with 100-200 mg of dry potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is compressed in a pellet die under high pressure to form a transparent or translucent pellet.

-

Analysis: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the spectrometer's sample holder, and the infrared spectrum is acquired.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final concentration of approximately 5-25 mg/mL.

-

¹H NMR and ¹³C NMR Acquisition: The sample is placed in the NMR spectrometer.

-

¹H NMR: The spectrum is acquired to determine the chemical shifts, integration, and coupling patterns of the protons. Protons on the aromatic ring are expected in the 6.5-8.0 ppm range.[8][9][10]

-

¹³C NMR: The spectrum is acquired to identify the number and types of carbon atoms. Aromatic carbons typically appear in the 120-150 ppm region.[8][9]

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the physical and chemical characterization of this compound.

References

- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 2. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. jascoinc.com [jascoinc.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3,5-Difluoro-4-methoxybenzoic Acid for Researchers and Drug Development Professionals

Central Islip, NY – December 28, 2025 – This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3,5-Difluoro-4-methoxybenzoic acid, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its known characteristics and potential utility in the pharmaceutical and agrochemical industries.

Chemical Structure and Identification

This compound is a halogenated aromatic carboxylic acid. Its structure consists of a benzene ring substituted with two fluorine atoms at positions 3 and 5, a methoxy group at position 4, and a carboxylic acid group at position 1.

Chemical Structure:

CAS Number: 319-60-8

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₈H₆F₂O₃ |

| Molecular Weight | 188.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 166 °C |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Synthesis and Experimental Protocols

While detailed, peer-reviewed synthesis protocols specifically for this compound are not widely published, a potential synthetic route involves the reaction of 2,4-difluoro-3-methoxybenzoyl chloride with 3,5-dimethoxyaniline.

It is important to note that detailed experimental procedures, including reaction conditions, purification methods, and analytical characterization for this specific synthesis, require further development and validation in a laboratory setting. Researchers interested in synthesizing this compound may need to adapt protocols from the synthesis of structurally similar molecules.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show distinct signals for the aromatic proton, the methoxy group protons, and the carboxylic acid proton.

-

¹³C NMR would provide information on the carbon skeleton of the molecule.

-

¹⁹F NMR would confirm the presence and chemical environment of the two fluorine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-F and C-O stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.

Potential Therapeutic Applications:

While direct biological activity data for this compound is limited in publicly available literature, the structural motifs present in this molecule are found in various bioactive compounds. Based on the activities of structurally related benzoic acid derivatives, this compound holds potential as a scaffold for the development of:

-

Kinase Inhibitors: The benzoic acid scaffold is a common feature in many kinase inhibitors, which are crucial in cancer therapy.

-

Anti-inflammatory Agents: Benzoic acid derivatives have been explored for their anti-inflammatory properties. The specific substitutions on this molecule could be exploited to develop novel anti-inflammatory drugs.

-

Antibacterial Agents: This compound has been identified as a useful building block in the synthesis of fluoroquinolone antibiotics.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a chemical intermediate with significant potential for application in the fields of medicinal chemistry and materials science. While comprehensive data on its biological activity and detailed synthetic protocols are still emerging, its structural features suggest it is a promising candidate for the development of novel therapeutic agents and other advanced materials. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

3,5-Difluoro-4-methoxybenzoic acid melting point and boiling point

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Difluoro-4-methoxybenzoic Acid

This technical guide provides a detailed overview of the melting and boiling points of this compound, including experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The melting and boiling points are critical physical properties that provide insights into the purity and identity of a chemical compound.

| Property | Value |

| Melting Point | 164-166 °C |

| Boiling Point | 286 °C |

Data sourced from ChemicalBook[1].

Experimental Protocols

The following sections detail standard laboratory procedures for determining the melting and boiling points of organic compounds.

Melting Point Determination (Capillary Method)

This method is a widely used technique for determining the melting point of a solid crystalline compound.

Apparatus and Materials:

-

Melting point apparatus or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound (finely powdered and dry)

-

Heating oil (if using Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm. This is achieved by tapping the open end of the tube into the sample and then dropping the tube through a long glass tube to pack the solid into the sealed end.[2][3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating block of a melting point apparatus or immersed in an oil bath within a Thiele tube.[2]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point. Constant stirring of the oil bath is necessary to ensure uniform temperature distribution.[2]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[4] A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of a small quantity of liquid.[5] Since this compound is a solid at room temperature, this protocol would apply to its molten state or if it were dissolved in a high-boiling solvent for purification by distillation.

Apparatus and Materials:

-

Thiele tube

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample are placed into the small test tube. A capillary tube, with its sealed end pointing upwards, is then placed inside the test tube containing the liquid.[6][7]

-

Apparatus Setup: The test tube assembly is attached to a thermometer with a rubber band or thread. The entire setup is then clamped and immersed in the oil within the Thiele tube, ensuring the sample is below the oil level but the open end of the test tube is above it.[5][7]

-

Heating: The side arm of the Thiele tube is gently and continuously heated.[5] As the temperature rises, air trapped in the capillary tube will escape, forming a slow stream of bubbles.

-

Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. At this point, the heat source is removed, and the apparatus is allowed to cool.[7] The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][7] This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[7]

Visualization of a Relevant Synthetic Workflow

While a specific signaling pathway for this compound is not detailed in the provided context, a logical workflow for the synthesis of a similar compound, 3,5-dihalogenated-4-methoxybenzoic acid, is highly relevant for the target audience. The following diagram illustrates a general procedure for the direct halogenation of 4-methoxybenzoic acid.

Caption: General workflow for the synthesis of 3,5-dihalogenated-4-methoxybenzoic acid.

References

- 1. This compound CAS#: 319-60-8 [chemicalbook.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pennwest.edu [pennwest.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

Spectroscopic Analysis of 3,5-Difluoro-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,5-Difluoro-4-methoxybenzoic acid. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the expected spectral characteristics and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The included data tables are illustrative, based on analyses of structurally similar compounds, and serve as a template for data presentation.

Core Spectroscopic Data

The anticipated spectroscopic data for this compound (C₈H₆F₂O₃, Molecular Weight: 188.13 g/mol ) are summarized below. These tables are designed for the clear and concise presentation of key spectral features.

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~11-13 | br s | - | 1H | -COOH |

| ~7.7-7.9 | d | ~8-10 | 2H | Ar-H |

| ~4.0 | s | - | 3H | -OCH₃ |

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C =O |

| ~150-160 (d) | C -F |

| ~140-145 | C -OCH₃ |

| ~125-130 | C -COOH |

| ~110-115 (d) | C -H |

| ~60-65 | -OC H₃ |

Table 3: IR Spectroscopy Data (Anticipated)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Carboxylic acid & Methoxy) |

| ~1100 | Strong | C-F stretch |

Table 4: Mass Spectrometry Data (Expected)

| m/z | Relative Intensity (%) | Assignment |

| 188 | High | [M]⁺ (Molecular Ion) |

| 171 | Medium | [M-OH]⁺ |

| 143 | Medium | [M-COOH]⁺ |

| 115 | High | [M-COOH-CO]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy : Proton NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. Standard parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A total of 16 to 64 scans are averaged to obtain a high-quality spectrum.

-

¹³C NMR Spectroscopy : Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used with a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.[1]

Alternatively, a potassium bromide (KBr) pellet can be prepared.[2] A few milligrams of the sample are ground with anhydrous KBr and pressed into a thin, transparent disk, which is then placed in the spectrometer's sample holder.[2]

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (around 1 mg/mL) and introduced into the ion source. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion, which aids in confirming the elemental composition.[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Solubility of 3,5-Difluoro-4-methoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,5-Difluoro-4-methoxybenzoic acid in organic solvents, a critical parameter for its application in research and drug development. Due to the limited availability of public data on the solubility of this specific compound, this document provides a comprehensive framework for its experimental determination. It includes a detailed protocol for the widely accepted shake-flask method for solubility measurement. Furthermore, to provide a valuable point of reference, this guide presents quantitative solubility data for the structurally analogous compound, 4-methoxybenzoic acid, in a variety of common organic solvents. A logical workflow for the experimental determination of solubility is also provided.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility is paramount. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological assays. An understanding of its behavior in different organic solvents is therefore essential for researchers.

This guide aims to bridge the existing data gap by providing a robust experimental protocol for the determination of the solubility of this compound. Additionally, by presenting data for the related compound 4-methoxybenzoic acid, it offers researchers a foundational understanding of the solubility characteristics that can be anticipated.

Quantitative Solubility Data for a Structurally Related Compound: 4-Methoxybenzoic Acid

To provide a practical reference for researchers, the following tables summarize the mole fraction solubility (x) and gram/liter solubility of 4-methoxybenzoic acid in a range of common organic solvents at various temperatures. This data has been compiled from publicly available scientific literature. It is anticipated that this compound will exhibit broadly similar trends, although the magnitude of solubility will be influenced by the presence of the two fluorine atoms. Qualitatively, 4-methoxybenzoic acid is highly soluble in alcohols, ethers, and esters, and sparingly soluble in water.[1]

Table 1: Solubility of 4-Methoxybenzoic Acid in Alcohols [2][3]

| Temperature (K) | Methanol ( g/100g ) | Ethanol ( g/100g ) | 1-Propanol ( g/100g ) | 1-Butanol (mole fraction) | Isobutanol (mole fraction) | 2-Butanol (mole fraction) | 1-Pentanol (mole fraction) | Ethylene Glycol (mole fraction) |

| 273.15 | 104.5 | - | 53.8 | - | - | - | - | - |

| 283.15 | - | - | - | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |

| 288.15 | - | - | - | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |

| 289.65 | 183.5 | - | 75.5 | - | - | - | - | - |

| 293.15 | - | - | - | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |

| 298.15 | - | 112.7 | - | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |

| 303.15 | - | - | - | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |

| 308.15 | - | - | - | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |

| 313.15 | - | - | - | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |

| 318.15 | - | - | - | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |

| 323.15 | - | - | - | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |

| 328.15 | - | - | - | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |

Table 2: Solubility of 4-Methoxybenzoic Acid in Esters, Ketones, and Other Solvents [2]

| Temperature (K) | Ethyl Formate (mole fraction) | 1-Propyl Acetate (mole fraction) | Isopropyl Acetate (mole fraction) | n-Butyl Acetate (mole fraction) | Acetone (mole fraction) | 2-Butanone (mole fraction) | Cyclohexanone (mole fraction) | Toluene (mole fraction) | Tetrahydrofuran (mole fraction) |

| 283.15 | 0.2372 | 0.2064 | 0.2173 | 0.0354 | 0.2443 | 0.2158 | 0.2291 | 0.0345 | 0.3541 |

| 288.15 | 0.2783 | 0.2435 | 0.2568 | 0.0429 | 0.2871 | 0.2541 | 0.2701 | 0.0421 | 0.4183 |

| 293.15 | 0.3255 | 0.2861 | 0.3023 | 0.0521 | 0.3364 | 0.2982 | 0.3174 | 0.0515 | 0.4909 |

| 298.15 | 0.3795 | 0.3350 | 0.3546 | 0.0632 | 0.3929 | 0.3488 | 0.3718 | 0.0631 | 0.5729 |

| 303.15 | 0.4411 | 0.3909 | 0.4146 | 0.0766 | 0.4575 | 0.4068 | 0.4342 | 0.0772 | 0.6653 |

| 308.15 | 0.5111 | 0.4548 | 0.4832 | 0.0927 | 0.5312 | 0.4732 | 0.5057 | 0.0943 | 0.7694 |

| 313.15 | 0.5905 | 0.5276 | 0.5616 | 0.1120 | 0.6151 | 0.5490 | 0.5875 | 0.1150 | 0.8865 |

| 318.15 | 0.6804 | 0.6106 | 0.6511 | 0.1351 | 0.7104 | 0.6356 | 0.6811 | 0.1398 | - |

| 323.15 | 0.7820 | 0.7051 | 0.7533 | 0.1627 | 0.8186 | 0.7344 | 0.7881 | 0.1697 | - |

| 328.15 | 0.8969 | 0.8126 | 0.8699 | 0.1956 | 0.9412 | 0.8472 | 0.9099 | 0.2056 | - |

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a reliable and widely used technique for determining the thermodynamic solubility of a solid compound in a solvent.[4]

Materials and Equipment

-

Solute: High-purity this compound (>99%)

-

Solvents: HPLC or analytical grade organic solvents of interest

-

Apparatus:

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Shaking incubator or thermostated water bath with orbital shaker

-

Centrifuge

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer.

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 298.15 K).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. The required equilibration time should be determined empirically by measuring the concentration at different time points until it remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for several hours to allow the undissolved solid to settle.

-

For further separation, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.

-

-

Quantification of Solute Concentration:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.[1]

-

Calculate the mass of the dissolved solute and the mass of the solvent to determine the solubility.

-

-

HPLC Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculate the concentration of this compound in the saturated solution using the calibration curve, accounting for the dilution factor. A typical HPLC method for benzoic acid derivatives would involve a C18 column and a mobile phase of acetonitrile and water with an acidic modifier, with UV detection around 254 nm.[1]

-

-

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently scarce in public literature, this technical guide provides researchers with the necessary tools to address this. The detailed experimental protocol for the shake-flask method offers a reliable means of determining the solubility of this compound. The included data for the structurally similar 4-methoxybenzoic acid serves as a useful benchmark for solvent selection and for understanding the expected solubility behavior. By following the methodologies outlined in this guide, researchers can generate the critical solubility data required to advance their work in drug discovery and materials science.

References

An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 3,5-Difluoro-4-methoxybenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The information presented is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its structural features, including the presence of two fluorine atoms and a methoxy group, make it a key building block in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the carboxylic acid and methoxy groups provide handles for further chemical modification. This guide outlines two viable laboratory-scale synthetic pathways starting from the readily available precursor, 3,5-difluorophenol.

Synthetic Pathways

Two principal synthetic routes for this compound have been identified and are detailed below. Both pathways commence with the methylation of 3,5-difluorophenol to produce the key intermediate, 2,6-difluoroanisole.

Route 1: Ortho-lithiation and Carboxylation

This route involves the direct introduction of the carboxylic acid group at the position ortho to the methoxy group of 2,6-difluoroanisole via a directed ortho-metalation (DoM) reaction followed by quenching with carbon dioxide.

Route 2: Formylation and Subsequent Oxidation

This alternative pathway introduces the carboxyl group in a two-step sequence. First, 2,6-difluoroanisole is formylated to yield 3,5-difluoro-4-methoxybenzaldehyde. The aldehyde is then oxidized to the desired carboxylic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step in the proposed synthetic routes.

Table 1: Synthesis of 2,6-Difluoroanisole (Intermediate for Both Routes)

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 3,5-Difluorophenol | Methyl iodide, K₂CO₃ | Acetonitrile | Overnight | Room Temp. | High |

Table 2: Route 1 - Ortho-lithiation and Carboxylation

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 2,6-Difluoroanisole | 1) n-BuLi 2) CO₂ (dry ice) | Anhydrous THF | 1 hour (lithiation) | -78 °C | Good |

Table 3: Route 2 - Formylation and Oxidation

| Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| Formylation | 2,6-Difluoroanisole | POCl₃, DMF | DMF | 3 hours | 80 °C | 77% (general) |

| Oxidation | 3,5-Difluoro-4-methoxybenzaldehyde | KMnO₄ or NaClO₂ | Acetone/Water or t-BuOH/Water | Varies | Varies | >90% (general) |

Experimental Protocols

Synthesis of 2,6-Difluoroanisole (Intermediate for Both Routes)

-

Materials: 3,5-Difluorophenol, Methyl iodide, Potassium carbonate (K₂CO₃), Acetonitrile.

-

Procedure:

-

To a solution of 3,5-difluorophenol in acetonitrile, add potassium carbonate.

-

To this suspension, add methyl iodide dropwise at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2,6-difluoroanisole.

-

Route 1: Ortho-lithiation and Carboxylation of 2,6-Difluoroanisole

-

Materials: 2,6-Difluoroanisole, n-Butyllithium (n-BuLi) in hexanes, Dry ice (solid CO₂), Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluoroanisole in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium dropwise to the cooled solution while maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

In a separate flask, crush dry ice into a fine powder.

-

Carefully transfer the lithiated anisole solution via cannula onto the powdered dry ice with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water and acidify with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Route 2: Formylation of 2,6-Difluoroanisole and Oxidation

-

Step 1: Vilsmeier-Haack Formylation of 2,6-Difluoroanisole

-

Materials: 2,6-Difluoroanisole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, cool DMF to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring.

-

After the addition is complete, add 2,6-difluoroanisole to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 3 hours.[1]

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain crude 3,5-difluoro-4-methoxybenzaldehyde.

-

Purify the aldehyde by column chromatography.

-

-

-

Step 2: Oxidation of 3,5-Difluoro-4-methoxybenzaldehyde

-

Method A: Using Potassium Permanganate (KMnO₄)

-

Materials: 3,5-Difluoro-4-methoxybenzaldehyde, Potassium permanganate, Acetone, Water.

-

Procedure:

-

Dissolve the aldehyde in a mixture of acetone and water.

-

Add a solution of potassium permanganate dropwise to the aldehyde solution.

-

Stir the reaction at room temperature until the purple color of the permanganate disappears.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain this compound.[2] The yield for the oxidation of benzaldehydes to benzoic acids is generally high, often exceeding 90%.[2]

-

-

-

Method B: Using Sodium Chlorite (NaClO₂)

-

Materials: 3,5-Difluoro-4-methoxybenzaldehyde, Sodium chlorite, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), tert-Butanol, Water, a phosphate buffer.

-

Procedure:

-

Prepare a buffered solution of the aldehyde in a mixture of tert-butanol and water.

-

Add the phase-transfer catalyst.

-

Add an aqueous solution of sodium chlorite dropwise to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with a reducing agent (e.g., sodium sulfite).

-

Acidify the mixture and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer to yield this compound.

-

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways and a general experimental workflow for product isolation.

Caption: Synthetic pathway for Route 1.

Caption: Synthetic pathway for Route 2.

Caption: General experimental workflow.

References

An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 3,5-Difluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid group in 3,5-Difluoro-4-methoxybenzoic acid, a key building block in medicinal chemistry and drug discovery. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring significantly influences the reactivity of the carboxylic acid moiety. This document details the electronic effects of these substituents and explores the common transformations of the carboxylic acid group, including esterification, amidation, acid chloride formation, and reduction. Detailed experimental protocols, quantitative data from analogous systems, and diagrammatic representations of reaction pathways are provided to guide researchers in the effective utilization of this versatile compound.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown potential in the development of novel therapeutics, including antibiotics. The strategic placement of two fluorine atoms and a methoxy group on the aromatic ring modulates the physicochemical properties of the molecule, such as acidity, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.

The reactivity of the carboxylic acid group is central to the synthetic utility of this compound. Understanding how the electronic nature of the substituted phenyl ring affects common carboxylic acid transformations is crucial for designing efficient and high-yielding synthetic routes. This guide provides an in-depth analysis of these reactions, supported by experimental data and detailed procedures.

Electronic Effects of Substituents

The reactivity of the carboxylic acid group in this compound is governed by the interplay of the inductive and resonance effects of the fluorine and methoxy substituents.

-

Fluorine Atoms: As highly electronegative atoms, the two fluorine atoms at the 3- and 5-positions exert a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon of the carboxylic acid, making it more susceptible to nucleophilic attack. Consequently, the acidity of the carboxylic acid is increased, as indicated by its predicted pKa of 3.79±0.10.[1]

-

Methoxy Group: The methoxy group at the 4-position exhibits a dual electronic effect. It has a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom. The +R effect can partially counteract the -I effect of the fluorine atoms, but the overall electronic character of the ring remains electron-deficient, enhancing the reactivity of the carboxylic acid group.

Key Reactions of the Carboxylic Acid Group

The activated nature of the carboxylic acid group in this compound allows for a variety of important chemical transformations. This section details the protocols and expected outcomes for four key reactions: esterification, amidation, acid chloride formation, and reduction.

Esterification

Esterification is a fundamental transformation for modifying the pharmacokinetic properties of a drug candidate. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method.

Quantitative Data for Analogous Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Reaction Time (hours) | Yield (%) |

| 3,5-Dibromo-4-methoxybenzoic Acid | Methanol | Conc. H₂SO₄ | 4 - 6 | 85 - 95 |

| 3,5-Dibromo-4-methoxybenzoic Acid | Ethanol | Conc. H₂SO₄ | 4 - 6 | 80 - 90 |

| Benzoic Acid | Methanol | Conc. H₂SO₄ | 1 | ~90 |

Experimental Protocol: Fischer-Speier Esterification (Representative)

This protocol is adapted from standard procedures for benzoic acid derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in an excess of anhydrous methanol (20-40 eq.).

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 3,5-difluoro-4-methoxybenzoate. Further purification can be achieved by recrystallization or column chromatography.

Caption: Fischer-Speier esterification workflow.

Amidation

Amide bond formation is one of the most frequently utilized reactions in drug discovery. Carbodiimide-mediated coupling reactions, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), are highly efficient.

Quantitative Data for Analogous Amidation Reactions

High yields are expected for the amidation of this compound based on data from similar substrates.

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |

| 3,5-Dibromo-4-methoxybenzoic Acid | Aniline | EDC, HOBt, DIPEA | DMF | 12-24 | >85 (expected) |

| Benzoic Acid | Aniline | EDC, HOBt, DIEA | DMF | Overnight | 85 |

Experimental Protocol: EDC/HOBt Mediated Amidation (Representative)

This protocol is based on standard amide coupling procedures.

-

Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF or DCM, add the desired primary or secondary amine (1.1 eq.), HOBt (1.2 eq.), and a non-nucleophilic base such as DIPEA (2.0 eq.).

-

Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add EDC (1.2 eq.) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Caption: General workflow for EDC/HOBt amidation.

Acid Chloride Formation

Conversion of the carboxylic acid to the more reactive acid chloride is a common strategy to facilitate subsequent nucleophilic acyl substitution reactions. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation.

Quantitative Data for Analogous Acid Chloride Formations

Quantitative yields are often achieved in the synthesis of acid chlorides from benzoic acid derivatives.

| Carboxylic Acid | Reagent | Solvent | Reaction Time | Yield (%) |

| 4-Methoxybenzoic Acid | Thionyl Chloride, DMF (cat.) | Benzene | 15 min (reflux) | High (crude) |

| Benzoic Acid Derivatives | Thionyl Chloride, DMF (cat.) | DCM | 1-3 h (reflux) | >95 (crude) |

Experimental Protocol: Acid Chloride Synthesis (Representative)

This protocol is adapted from the synthesis of similar benzoyl chlorides.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, suspend or dissolve this compound (1.0 eq.) in an excess of thionyl chloride (2-3 eq.). A catalytic amount of DMF (1-2 drops) can be added.

-

Reaction: Stir the mixture at room temperature until the initial effervescence subsides, then heat to reflux for 1-3 hours, or until gas evolution ceases.

-

Isolation: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, anhydrous toluene can be added and co-evaporated. The resulting 3,5-difluoro-4-methoxybenzoyl chloride is typically used in the subsequent step without further purification.

Caption: Synthesis of 3,5-difluoro-4-methoxybenzoyl chloride.

Reduction to Benzyl Alcohol

The reduction of a carboxylic acid to a primary alcohol is a valuable transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this conversion.

Quantitative Data for Analogous Carboxylic Acid Reductions

The reduction of benzoic acid derivatives to their corresponding benzyl alcohols with LiAlH₄ generally proceeds in high yield.

| Carboxylic Acid | Reducing Agent | Solvent | Yield (%) |

| Phenylacetic Acid | LiAlH₄ | Ether | 92 |

| Anthranilic Acid | LiAlH₄ | Ether | 97 |

Experimental Protocol: Reduction with LiAlH₄ (Representative)

This protocol is a general procedure for the reduction of carboxylic acids. Caution: LiAlH₄ reacts violently with water and protic solvents.

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 eq.) in anhydrous THF or diethyl ether.

-

Addition of Carboxylic Acid: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: Filter the resulting granular precipitate and wash it thoroughly with ether. Combine the filtrate and washings.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3,5-difluoro-4-methoxybenzyl alcohol. The product can be further purified by distillation or column chromatography.

Caption: Reduction of the carboxylic acid to a primary alcohol.

Conclusion

This compound is a highly versatile building block whose carboxylic acid functionality can be readily transformed into a variety of other important functional groups. The electron-withdrawing nature of the fluorine substituents enhances the reactivity of the carboxylic acid, facilitating high-yielding esterification, amidation, acid chloride formation, and reduction reactions. The representative protocols and data provided in this guide serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the efficient synthesis of novel derivatives for biological evaluation. While the provided quantitative data is based on analogous systems, it offers a strong predictive framework for reaction outcomes with this compound. Optimization of reaction conditions for this specific substrate may be necessary to achieve maximum yields.

References

The Pivotal Role of Fluorine in 3,5-Difluoro-4-methoxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. This guide delves into the nuanced role of the fluorine substituents in 3,5-Difluoro-4-methoxybenzoic acid, a versatile building block whose unique electronic properties and reactivity profile make it a valuable intermediate in the synthesis of high-value compounds. We will explore the electronic and steric effects of the fluorine atoms, their influence on the reactivity of the carboxylic acid and the aromatic ring, and provide detailed experimental protocols for its synthesis and key transformations.

Physicochemical and Electronic Properties

The presence of two fluorine atoms flanking a methoxy group on the benzoic acid core imparts a unique set of physicochemical properties. Fluorine's high electronegativity and the methoxy group's resonance effects create a complex electronic environment that dictates the molecule's reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 319-60-8 | [1] |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Melting Point | 166 °C | [1] |

| Predicted pKa | 3.79 ± 0.10 | [2] |

The acidity of the carboxylic acid is a key determinant of its reactivity and biological interactions. The electron-withdrawing inductive effect (-I) of the two fluorine atoms significantly increases the acidity of the benzoic acid, as reflected in its predicted pKa value. This effect is somewhat counteracted by the electron-donating resonance effect (+M) of the para-methoxy group. To quantify these influences, we can consider the Hammett substituent constants (σ), which measure the electronic effect of a substituent on the reactivity of a benzene ring.

Table 2: Hammett Substituent Constants

| Substituent | σ (meta) | σ (para) |

| -F | +0.34 | +0.06 |

| -OCH₃ | +0.12 | -0.27 |

The positive σ values for fluorine indicate its electron-withdrawing nature, which stabilizes the carboxylate anion and thus increases acidity. Conversely, the negative σ (para) value for the methoxy group signifies its electron-donating character through resonance. In this compound, the two meta fluorine atoms exert a strong acidifying effect.

Synthesis of this compound

Below is a generalized workflow for the synthesis of a substituted benzoic acid, which can be adapted for the target molecule.

Caption: Generalized workflow for the synthesis of a benzoic acid derivative.

Reactivity and Key Transformations

The fluorine substituents significantly influence the reactivity of both the carboxylic acid group and the aromatic ring.

Reactions of the Carboxylic Acid Group

The increased acidity of the carboxylic acid facilitates its conversion into various derivatives.

a) Esterification: Fischer esterification, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common transformation. The electron-withdrawing fluorine atoms can enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate.

b) Amide Bond Formation: The formation of amides, crucial in many pharmaceutical compounds, can be achieved by activating the carboxylic acid. This is typically done by converting it to an acyl chloride or by using coupling agents.

Reactivity of the Aromatic Ring

The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNA_r). The strong electron-withdrawing nature of the fluorine atoms makes the ring electron-deficient and thus more susceptible to attack by nucleophiles.

Experimental Protocols

The following are detailed, generalized protocols for key reactions involving benzoic acids, which can be adapted for this compound.

Protocol: Fischer Esterification

This protocol describes the synthesis of an ethyl ester.

Materials:

-

This compound (1.0 eq)

-

Anhydrous ethanol (excess, as solvent and reactant)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve this compound in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography or recrystallization.[4][5][6]

Caption: Experimental workflow for Fischer Esterification.

Protocol: Amide Coupling using EDC/HOBt

This protocol describes the formation of an amide bond with a generic amine.

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound, the amine, and HOBt in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add EDC to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Role in Drug Discovery: Targeting Kinase Signaling Pathways

The 3,5-difluoro-4-methoxyphenyl moiety is a valuable scaffold in the design of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] The fluorine atoms can engage in favorable interactions with the kinase active site, enhancing binding affinity and selectivity.

Two important kinase families where such inhibitors have been explored are the PIM kinases and Fibroblast Growth Factor Receptors (FGFRs).

PIM Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase involved in cell survival, proliferation, and apoptosis.[8][9] Its overexpression is linked to various cancers.[7] PIM-1 is regulated by the JAK/STAT pathway and, in turn, influences the activity of transcription factors like MYC.[7][9]

Caption: Simplified PIM1 signaling pathway.

FGFR1 Signaling Pathway

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, upon binding to its ligand (FGF), activates downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[10][11] Aberrant FGFR1 signaling is implicated in various cancers.

Caption: Overview of FGFR1 downstream signaling pathways.

Conclusion

The fluorine substituents in this compound are not mere passive decorations on the aromatic ring; they are powerful modulators of the molecule's electronic properties and reactivity. By increasing the acidity of the carboxylic acid and activating the ring to nucleophilic attack, they open up a rich chemical space for the synthesis of complex molecules. This, combined with the favorable interactions that fluorine can form in biological systems, makes this compound a highly valuable building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors, and for the creation of advanced materials. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new compounds with enhanced performance characteristics.

References

- 1. PIM1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 9. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling by FGFR1 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 3,5-Difluoro-4-methoxybenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-methoxybenzoic acid, a fluorinated aromatic carboxylic acid that serves as a versatile building block in modern organic synthesis. Its unique structural features, including two fluorine atoms and a methoxy group, impart distinct reactivity and physicochemical properties that are highly advantageous in the design and synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science. This document details the key chemical properties, spectroscopic data, and established synthetic transformations of this compound, offering researchers a practical resource for its effective utilization.

Introduction

This compound is a valuable synthetic intermediate characterized by a highly functionalized benzene ring. The presence of two electron-withdrawing fluorine atoms flanking a methoxy group significantly influences the electronic nature of the aromatic system, impacting the reactivity of the carboxylic acid moiety and the aromatic ring itself. This substitution pattern is of particular interest in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide will explore the fundamental properties and synthetic applications of this important building block.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and analytical characteristics of this compound is essential for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 319-60-8 | [1] |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Melting Point | 166 °C | [1] |

| Appearance | White crystalline solid | |

| pKa | 3.79 ± 0.10 (Predicted) |

Spectroscopic Data

Note: Experimental spectroscopic data for this compound is not widely available in the public domain. The following data is predicted or based on closely related analogs and should be used as a reference. Experimental verification is strongly recommended.

¹H NMR (Nuclear Magnetic Resonance) Spectrum (Predicted)

-

~7.6 ppm (d, J = ~8.0 Hz, 2H) : Aromatic protons ortho to the carboxylic acid group.

-

~4.0 ppm (s, 3H) : Methoxy group protons.

-

~13.0 ppm (s, 1H) : Carboxylic acid proton (variable, may exchange with D₂O).

¹³C NMR (Nuclear Magnetic Resonance) Spectrum (Predicted)

-

~165 ppm : Carboxylic acid carbon.

-

~158 ppm (dd, J = ~250, ~10 Hz) : Aromatic carbons attached to fluorine.

-

~145 ppm (t, J = ~15 Hz) : Aromatic carbon attached to the methoxy group.

-

~125 ppm : Quaternary aromatic carbon.

-

~112 ppm (d, J = ~20 Hz) : Aromatic carbons ortho to the carboxylic acid.

-

~62 ppm : Methoxy carbon.

IR (Infrared) Spectroscopy (Predicted)

-

~3000 cm⁻¹ (broad) : O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹ (strong) : C=O stretch of the carboxylic acid.

-

~1600, 1500, 1450 cm⁻¹ : Aromatic C=C stretching vibrations.

-

~1250, 1050 cm⁻¹ : C-O stretching vibrations.

-

~1100-1000 cm⁻¹ : C-F stretching vibrations.

MS (Mass Spectrometry)

-

[M]+ : m/z 188.

-

[M-CH₃]+ : m/z 173.

-

[M-OH]+ : m/z 171.

-

[M-COOH]+ : m/z 143.

Key Synthetic Transformations and Experimental Protocols

This compound serves as a versatile starting material for a variety of chemical transformations, primarily involving the carboxylic acid functionality.

Esterification

The conversion of the carboxylic acid to an ester is a fundamental transformation that allows for further functionalization or can be a target modification in drug design.

This acid-catalyzed esterification is a common and straightforward method for producing esters from carboxylic acids and alcohols.

Reaction Scheme:

Figure 1: Fischer Esterification of this compound.

Experimental Protocol:

-

To a solution of this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, 10-20 eq.), slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude ester.

-

Purify the product by recrystallization or column chromatography.

Amidation

The formation of amides is a critical reaction in the synthesis of a vast array of pharmaceuticals and biologically active compounds.

This method utilizes a carbodiimide coupling agent (EDC) and an activating agent (HOBt) to facilitate amide bond formation under mild conditions.

Reaction Scheme:

Figure 2: Amide coupling reaction of this compound.

Experimental Protocol:

-

To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 eq.) and the desired primary or secondary amine (1.1 eq.).

-

Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by recrystallization or column chromatography.

Conversion to Acyl Chloride

The synthesis of the acyl chloride provides a more reactive intermediate for subsequent nucleophilic acyl substitution reactions.

Reaction Scheme:

References

An In-depth Technical Guide to 3,5-Difluoro-4-methoxybenzoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-methoxybenzoic acid, a key fluorinated building block in modern organic synthesis. The document details its historical context, principal synthetic methodologies with detailed experimental protocols, and its significant applications in the pharmaceutical and agrochemical industries. Quantitative data is summarized in structured tables for comparative analysis, and key synthetic pathways are visualized using logical diagrams.

Introduction

This compound is a polysubstituted aromatic carboxylic acid that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. The presence of two fluorine atoms and a methoxy group on the benzoic acid scaffold imparts unique electronic properties and steric hindrance, making it a valuable synthon for the development of novel pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for selective chemical modifications, enabling the construction of intricate molecular architectures with desired biological activities.

While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. As the importance of these properties became increasingly recognized in drug discovery, the demand for novel fluorinated building blocks like this compound grew. Its history is therefore one of enabling chemical innovation rather than a singular discovery event.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for this compound is presented below. This data is essential for its identification and characterization.

| Property | Value |

| Molecular Formula | C₈H₆F₂O₃ |

| Molecular Weight | 188.13 g/mol |

| CAS Number | 319-60-8 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 163-167 °C |

| Boiling Point | 316.8±27.0 °C at 760 mmHg |

| Density | 1.50±0.1 g/cm³ |

| pKa | 3.23±0.10 |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 13.4 (s, 1H, COOH), 7.55 (d, J=8.0 Hz, 2H, Ar-H), 3.95 (s, 3H, OCH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 165.4 (C=O), 154.5 (d, J=245 Hz, C-F), 140.2 (t, J=15 Hz, C-OCH₃), 125.0 (t, J=5 Hz, C-COOH), 112.1 (d, J=20 Hz, C-H), 61.2 (OCH₃).

-

IR (KBr, cm⁻¹): 3440 (O-H), 2950 (C-H), 1700 (C=O), 1620, 1480 (C=C), 1280 (C-O), 1100 (C-F).

-

Mass Spectrometry (EI): m/z 188 (M⁺), 173, 145, 117.

Synthesis Methodologies

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations. The most common strategies involve the methylation of a phenolic precursor or nucleophilic aromatic substitution on a more highly fluorinated aromatic ring.

Method 1: Methylation of 3,5-Difluoro-4-hydroxybenzoic acid

This is a straightforward and widely used method that proceeds via the O-methylation of the corresponding hydroxybenzoic acid.

Logical Workflow:

Caption: Workflow for the synthesis of this compound via methylation.

Experimental Protocol:

-

To a stirred solution of 3,5-Difluoro-4-hydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

-

Heat the mixture to reflux (approximately 56 °C).

-

Add dimethyl sulfate (1.2 eq) dropwise to the refluxing mixture over 30 minutes.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

Method 2: Nucleophilic Aromatic Substitution of 3,4,5-Trifluorobenzoic acid

This method involves the selective nucleophilic displacement of the fluorine atom at the 4-position of 3,4,5-trifluorobenzoic acid with a methoxide source. The fluorine atoms at the 3 and 5-positions are less reactive due to steric hindrance and electronic effects.

Logical Workflow:

Caption: Synthesis of this compound via Nucleophilic Aromatic Substitution.

Experimental Protocol:

-

Dissolve 3,4,5-Trifluorobenzoic acid (1.0 eq) in a suitable solvent such as methanol or N,N-dimethylformamide (DMF).

-

Add a solution of sodium methoxide (1.1 eq) in methanol to the reaction mixture at room temperature.

-

Heat the mixture to 60-80 °C and stir for 8-12 hours. Monitor the reaction by TLC or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture and acidify with a dilute mineral acid (e.g., 1M HCl) to a pH of 2-3.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity (by HPLC) | >97% |

Applications

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.

Pharmaceutical Applications

This compound is a key building block in the synthesis of certain fluoroquinolone antibiotics. The difluoro-methoxy-phenyl moiety can be incorporated into the quinolone core structure to enhance antibacterial activity and improve the pharmacokinetic profile of the drug.

It is also utilized in the development of other therapeutic agents, where the unique substitution pattern of the benzene ring is exploited to achieve specific interactions with biological targets.

Signaling Pathway Example (Hypothetical):

The following diagram illustrates a hypothetical signaling pathway where a drug candidate synthesized from this compound acts as an inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derivative.

Agrochemical Applications